molecular formula C6H2BrClF4S B13608749 2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene CAS No. 2792202-16-3

2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene

Cat. No.: B13608749
CAS No.: 2792202-16-3
M. Wt: 297.50 g/mol
InChI Key: GQPXUKSEEZXRDS-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene is a halogen-substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine, chlorine, and fluorine atoms in this compound makes it highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the bromination of 5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

Scientific Research Applications

2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorothiophene
  • 2-Bromo-5-fluorothiophene
  • 2-Chloro-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene

Uniqueness

2-Bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene is unique due to the presence of multiple halogen atoms, which significantly enhances its reactivity and versatility in chemical synthesis. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

2792202-16-3

Molecular Formula

C6H2BrClF4S

Molecular Weight

297.50 g/mol

IUPAC Name

2-bromo-5-(2-chloro-1,1,2,2-tetrafluoroethyl)thiophene

InChI

InChI=1S/C6H2BrClF4S/c7-4-2-1-3(13-4)5(9,10)6(8,11)12/h1-2H

InChI Key

GQPXUKSEEZXRDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(C(F)(F)Cl)(F)F

Origin of Product

United States

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